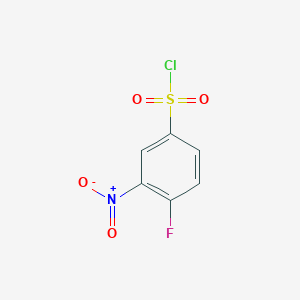

4-Fluoro-3-nitrobenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONENSZKCGROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382304 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-56-0 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-Fluoro-3-nitrobenzenesulfonyl chloride

An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonyl Chloride: Properties, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the benzenesulfonyl chloride family, it serves as a versatile electrophilic building block. Its unique substitution pattern—featuring a sulfonyl chloride, a nitro group, and a fluorine atom—creates two distinct and highly reactive sites for chemical modification. The powerful electron-withdrawing nature of the nitro and sulfonyl chloride groups dramatically activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the sulfonyl chloride moiety itself readily reacts with a wide range of nucleophiles. This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1][2] This guide provides a comprehensive overview of its physicochemical properties, mechanistic reactivity, key applications, and field-proven experimental protocols.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. While its appearance is generally cited as a solid, its low melting point can result in it being found as a liquid, particularly if impure.[3]

| Property | Value | Source(s) |

| CAS Number | 6668-56-0 | [3] |

| Molecular Formula | C₆H₃ClFNO₄S | |

| Molecular Weight | 239.61 g/mol | |

| Appearance | Solid or liquid | [3] |

| Boiling Point | 124-126 °C at 0.3 Torr | [3] |

| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Chloroform, Ethyl Acetate | [3] |

| Storage Conditions | Inert atmosphere, room temperature, moisture-sensitive | [3][4] |

Spectral Data Interpretation

While specific spectra are proprietary to manufacturers, the structure of this compound allows for a confident prediction of its key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[5] A single resonance is expected, which will be split into a multiplet by the adjacent aromatic protons. The chemical shift provides insight into the electronic environment of the fluorine atom.

-

IR Spectroscopy: The infrared spectrum will display characteristic strong absorption bands corresponding to its functional groups. Key expected peaks include those for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride (~1370 and ~1180 cm⁻¹), and the asymmetric and symmetric stretches of the N-O bonds in the nitro group (~1530 and ~1350 cm⁻¹).

Section 2: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from two primary reactive centers, governed by distinct but complementary electronic effects.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This is the most common reaction for this functional group and is the basis for the synthesis of sulfonamides, a critical pharmacophore in many drugs. The reaction proceeds rapidly with primary and secondary amines, alcohols, and thiols, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Caption: General reactivity of the sulfonyl chloride moiety.

Nucleophilic Aromatic Substitution (SNAr)

A key feature of this molecule is the fluorine atom's susceptibility to Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, two conditions must be met: (1) the ring must be substituted with powerful electron-withdrawing groups, and (2) these groups must be positioned ortho or para to the leaving group.[6]

In this compound, the fluorine atom has an ortho nitro group and a para sulfonyl chloride group. These groups powerfully withdraw electron density from the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile.

The mechanism involves two steps:

-

Addition: The nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system and is effectively stabilized by the nitro and sulfonyl chloride groups.

-

Elimination: The aromaticity is restored by the expulsion of the leaving group, which is the fluoride ion.

Counterintuitively, fluorine is the best leaving group among the halogens for SNAr reactions.[7] This is because the first step, the nucleophilic attack, is the rate-determining step. Fluorine's extreme electronegativity makes the carbon it is attached to the most electron-poor (most electrophilic), accelerating the initial attack.[7]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Section 3: Key Applications in Research and Development

The dual reactivity of this compound makes it a valuable tool for creating diverse molecular libraries for drug discovery.

Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature complex heterocyclic scaffolds. This reagent is frequently used in their synthesis, where the SNAr reaction is employed to couple the aromatic ring to a core structure, and the sulfonyl chloride is used to introduce a sulfonamide group, which can form critical hydrogen bonds within the kinase's binding pocket.[1][8]

Chemical Probes and Bioconjugation

The high reactivity of the sulfonyl chloride group allows it to be used as a chemical probe to label proteins. It can react with nucleophilic amino acid residues on a protein's surface, such as the epsilon-amino group of lysine or the phenolic hydroxyl of tyrosine. This covalent modification can be used to map binding sites or to attach reporter tags for biochemical assays.

Caption: Workflow for using the reagent as a protein labeling probe.

Section 4: Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific nucleophile and substrate being used. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes the reaction of this compound with a generic primary or secondary amine.

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Causality: An inert atmosphere and dry solvent are crucial because the sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. The reaction is cooled to control the initial exotherm.

-

-

Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the amine solution.

-

Causality: The base is required to neutralize the hydrochloric acid that is generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.

-

-

Reaction: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the cooled amine solution.

-

Causality: Using a slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine. Slow addition helps maintain temperature control.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Self-Validation: TLC allows for visual confirmation that the starting material is being converted to a new, typically less polar, product spot.

-

-

Workup: Once complete, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Causality: The acid wash removes excess base and unreacted amine. The bicarbonate wash removes any residual acid and unreacted sulfonyl chloride (as sulfonic acid). The brine wash removes bulk water.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Characterization by LC-MS

-

Sample Prep: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Validation: The LC chromatogram should show a single major peak, indicating the purity of the compound. The mass spectrum should display a molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of the synthesized sulfonamide, confirming its identity.

Section 5: Safety and Handling

This compound is a hazardous chemical that must be handled with extreme care.

-

Hazards:

-

Corrosive (H314): Causes severe skin burns and serious eye damage.

-

Lachrymator: Vapors can cause irritation and tearing.

-

Moisture-Sensitive: Reacts with water, potentially vigorously, to release hydrochloric acid.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles at all times.

-

All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9]

-

-

Handling:

-

Storage:

-

Store in a cool, dry, well-ventilated area away from water and incompatible materials. It is classified under Storage Class 8A for combustible, corrosive hazardous materials.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 6668-56-0 [chemicalbook.com]

- 4. 6668-56-0|this compound|BLD Pharm [bldpharm.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. dovepress.com [dovepress.com]

- 9. 3-Fluoro-4-nitrobenzenesulfonyl chloride, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonyl chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-3-nitrobenzenesulfonyl chloride, a key reagent for researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering field-proven insights to facilitate its effective and safe utilization in a laboratory setting.

Core Identification and Chemical Structure

This compound is a substituted aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a nitro group, imparts distinct reactivity that is highly valuable in the construction of complex molecules.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 6668-56-0 | [1][2][3] |

| Molecular Formula | C₆H₃ClFNO₄S | [4][5][6] |

| Molecular Weight | 239.61 g/mol | [4][5][6] |

| Synonyms | 4-Fluoro-3-nitrobenzene-1-sulfonyl chloride, 5-(Chlorosulphonyl)-2-fluoronitrobenzene | [7] |

| Appearance | Solid | [4][5] |

| Melting Point | 66-70 °C | [8] |

The structural arrangement of this compound is fundamental to its chemical behavior. The benzene ring is substituted with a sulfonyl chloride group (-SO₂Cl), a fluorine atom (-F) at position 4, and a nitro group (-NO₂) at position 3.

References

- 1. 6668-56-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 6668-56-0 [chemicalbook.com]

- 3. This compound | 6668-56-0 [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. chemscene.com [chemscene.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Data Analysis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical analysis of the spectral data for 4-Fluoro-3-nitrobenzenesulfonyl chloride. As a critical reagent and building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectral analysis is paramount for its effective utilization. This document moves beyond a simple recitation of data, offering insights into the rationale behind the expected spectral characteristics and the experimental considerations for acquiring high-quality data.

Molecular Structure and Its Influence on Spectral Signatures

This compound is a multi-functionalized aromatic compound. Its spectral characteristics are a direct consequence of the interplay between the electron-withdrawing effects of the sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups, and the inductive and mesomeric effects of the fluorine (-F) atom on the benzene ring.

Molecular Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₄S |

| Molecular Weight | 239.61 g/mol |

| CAS Number | 6668-56-0 |

| Appearance | Expected to be a solid |

digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.75!"]; // Benzene ring carbons

S [label="S", pos="2.8,-0.75!"]; O1 [label="O", pos="3.5,0.5!"]; O2 [label="O", pos="3.5,-2!"]; Cl [label="Cl", pos="1.8,-0.25!"]; // Sulfonyl chloride group

N [label="N", pos="-2.8,-0.75!"]; O3 [label="O", pos="-3.5,0!"]; O4 [label="O", pos="-3.5,-1.5!"]; // Nitro group

F [label="F", pos="0,3!"]; // Fluorine atom

H1[label="H", pos="-1.5,-3!"]; H2[label="H", pos="1.5,-3!"]; H3[label="H", pos="0.8,0!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- F; C2 -- N; C5 -- S; C3 -- H1; C4 -- H2; C6 -- H3;

S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl;

N -- O3 [style=double]; N -- O4; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the benzene ring. The electron-withdrawing nature of the substituents will significantly deshield the aromatic protons and carbons.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of sulfonyl chlorides is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Caption: A generalized workflow for NMR spectral analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 | 8.2 - 8.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 | Ortho to both the strongly electron-withdrawing -NO₂ and -SO₂Cl groups, and meta to the -F atom. |

| H-5 | 7.8 - 8.1 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10 | Ortho to the -SO₂Cl group and the -F atom, and meta to the -NO₂ group. |

| H-6 | 7.6 - 7.9 | Triplet (t) or Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 | Ortho to the -F atom and para to the -NO₂ group. The coupling to both adjacent protons might resolve as a triplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-SO₂Cl) | 140 - 145 | Attached to the strongly electron-withdrawing sulfonyl chloride group. |

| C-2 | 125 - 130 | Ortho to both -SO₂Cl and -NO₂. |

| **C-3 (C-NO₂) ** | 148 - 152 | Attached to the strongly electron-withdrawing nitro group. |

| C-4 (C-F) | 160 - 165 (doublet, ¹J(C-F) ≈ 250 Hz) | Attached to the highly electronegative fluorine atom, exhibiting a large one-bond C-F coupling constant. |

| C-5 | 118 - 122 (doublet, ²J(C-F) ≈ 20-25 Hz) | Ortho to the fluorine atom, showing a two-bond C-F coupling. |

| C-6 | 130 - 135 (doublet, ³J(C-F) ≈ 5-10 Hz) | Meta to the fluorine atom, showing a smaller three-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal, likely a multiplet due to coupling with the ortho and meta protons. The chemical shift will be influenced by the electronic environment created by the other substituents.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| F-4 | -105 to -115 | Multiplet | The fluorine atom is on an electron-deficient aromatic ring due to the -NO₂ and -SO₂Cl groups, leading to a downfield shift compared to fluorobenzene. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of the key functional groups in the molecule.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are suitable:

-

KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.

-

Thin Film Method: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

Caption: Workflow for Infrared (IR) spectral analysis.

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride and nitro groups.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1600-1450 | Aromatic C=C stretch | Medium to Strong |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretch | Strong |

| ~1380 and ~1180 | Asymmetric and symmetric SO₂ stretch | Strong |

| ~1100-1000 | C-F stretch | Strong |

| ~600-500 | S-Cl stretch | Medium to Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound. Electrospray Ionization (ESI) could also be used, potentially with adduct formation.

-

Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

Predicted Mass Spectrum

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 239/241 | [M]⁺ | Molecular ion peak, with the M+2 peak due to the ³⁷Cl isotope. |

| 204 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 175 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 129 | [C₆H₃FNO₂]⁺ | Fragment corresponding to the fluoronitrobenzene cation. |

| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride group. |

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. While this guide provides a predictive framework, it is imperative for researchers to acquire and interpret their own experimental data. The detailed protocols and predicted spectral features herein serve as a robust foundation for the confident characterization of this important chemical entity, ensuring its appropriate and effective use in research and development endeavors.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-3-nitrobenzenesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a predictive and interpretive framework grounded in fundamental principles of NMR spectroscopy. We will explore the intricate effects of the compound's substituents on chemical shifts and coupling constants, providing a robust methodology for structural verification and purity assessment.

Section 1: The Molecular Landscape - Structure and Electronic Effects

This compound (C₆H₃ClFNO₄S) is a trisubstituted benzene derivative featuring three powerful electron-withdrawing groups: a sulfonyl chloride (-SO₂Cl), a nitro group (-NO₂), and a fluorine atom (-F). Understanding the electronic influence of these groups is paramount to predicting and interpreting the NMR spectra.

-

Inductive and Resonance Effects : All three substituents exert a strong inductive electron-withdrawing effect (-I) due to the high electronegativity of the oxygen, chlorine, fluorine, and nitrogen atoms. The nitro and sulfonyl chloride groups are also potent resonance withdrawing groups (-M), further decreasing electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves.[1] Conversely, the fluorine atom, while inductively withdrawing, can act as a weak resonance-donating group (+M) by sharing its lone pair electrons with the ring. The interplay of these effects creates a unique electronic environment for each remaining proton and carbon atom, leading to a highly dispersed and informative NMR spectrum.

Below is a diagram illustrating the key electronic forces at play within the molecule.

References

Solubility of 4-Fluoro-3-nitrobenzenesulfonyl chloride in organic solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-fluoro-3-nitrobenzenesulfonyl chloride (FNSC), a key reagent in synthetic and medicinal chemistry. Understanding the solubility of this compound is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification strategies. This document synthesizes available data with established chemical principles to offer field-proven insights into its behavior in a range of common organic solvents. It details the physicochemical properties of FNSC, presents a qualitative solubility profile, explains the underlying intermolecular forces governing its solubility, and provides a validated experimental protocol for quantitative solubility determination. Furthermore, this guide addresses the critical interplay between solubility and reactivity, particularly the potential for solvolysis in protic media.

Introduction: The Strategic Importance of FNSC Solubility

This compound (CAS No: 6668-56-0) is a versatile building block, primarily utilized in the synthesis of sulfonamides. Its application is particularly notable in the development of potent inhibitors for protein targets like Bcl-2/Bcl-xL, which have shown significant in vivo antitumor activity[1]. The success of synthetic transformations involving FNSC is critically dependent on the choice of solvent. An appropriate solvent must not only fully solubilize the starting materials to ensure a homogeneous reaction medium but also be inert under the reaction conditions to prevent unwanted side reactions.

For researchers in drug development, a deep understanding of solubility dictates everything from initial reaction setup to downstream processing, including workup, crystallization, and formulation. This guide serves as a senior-level resource, moving beyond simple data points to explain the causal relationships between solvent properties and the solubility of this highly functionalized aromatic compound.

Physicochemical Properties

A baseline understanding of the physical properties of FNSC is essential for interpreting its solubility behavior. The compound is a solid at room temperature, and its structure combines a relatively nonpolar benzene ring with highly polar functional groups.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 6668-56-0 | [1][2] |

| Molecular Formula | C₆H₃ClFNO₄S | |

| Molecular Weight | 239.61 g/mol | |

| Appearance | Solid | [3] |

| Hazard Classification | Skin Corrosion 1B, Eye Damage 1 |

Molecular Structure and Solubility Drivers

The solubility of FNSC is a direct consequence of its molecular architecture. The interplay between its different functional components dictates its interaction with various solvent types.

Caption: Key functional regions of FNSC that dictate its solubility.

-

Polar Groups (Sulfonyl Chloride & Nitro): These groups possess strong dipole moments, making them available for favorable dipole-dipole interactions with polar solvents. The electrophilic nature of the sulfur atom in the sulfonyl chloride group is a key feature[4].

-

Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character, allowing for van der Waals interactions with nonpolar or moderately polar solvents.

-

Fluorine Atom: The high electronegativity of fluorine further contributes to the overall polarity and electron-withdrawing nature of the substituents on the ring.

Solubility Profile in Common Organic Solvents

Based on its structure and available data, FNSC exhibits a clear preference for polar solvents. Direct analytical data confirms its solubility in methanol and DMSO[3]. By drawing logical comparisons to structurally similar compounds, such as its isomer 3-fluoro-4-nitrobenzenesulfonyl chloride, a more complete qualitative profile can be constructed[5].

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Commentary |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble to Highly Soluble | Confirmed for DMSO[3]. These solvents effectively solvate the polar SO₂Cl and NO₂ groups via strong dipole-dipole interactions without the risk of solvolysis. They are often the preferred choice for reactions. |

| Polar Protic | Methanol, Ethanol | Soluble | Confirmed for Methanol[3]. Solubility is driven by hydrogen bonding and dipole interactions. Caution: These solvents can react with FNSC via solvolysis to form sulfonate esters, especially at elevated temperatures or during prolonged exposure[6][7]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents offer a balance of moderate polarity and the ability to engage in van der Waals interactions with the aromatic ring, providing good solvating power for the entire molecule[5]. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately to Sparingly Soluble | Moderate polarity allows for some dissolution, but they are generally less effective than highly polar aprotic or chlorinated solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | Solubility is limited. While there are interactions with the aromatic ring, these solvents cannot effectively solvate the highly polar functional groups. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble / Very Sparingly Soluble | The nonpolar nature of these solvents is incompatible with the polar functional groups of FNSC. |

| Aqueous | Water | Insoluble | FNSC has very low water solubility. This property is exploited in aqueous workups to precipitate the product[8][9]. However, prolonged contact with water will lead to hydrolysis, forming the corresponding sulfonic acid. |

Experimental Protocol: Gravimetric Solubility Determination

To establish a self-validating and reproducible method for quantifying solubility, the following gravimetric protocol is recommended. This method is robust and relies on fundamental laboratory techniques.

Workflow for Solubility Measurement

Caption: Standard experimental workflow for determining solubility.

Step-by-Step Methodology

-

Preparation: To a series of 10 mL glass vials, add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent.

-

Addition of Solute: Add FNSC solid to each vial in small portions until a significant amount of undissolved solid remains. This ensures the creation of a saturated solution.

-

Equilibration: Seal the vials tightly. Place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. Causality Note: Constant agitation and temperature control are critical to prevent supersaturation and ensure the measured solubility is accurate and thermodynamically stable.

-

Isolation of Supernatant: Remove the vials from the shaker and allow the undissolved solid to settle for 1-2 hours in the same temperature bath. Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. For rigor, pass the supernatant through a syringe filter (0.45 µm, PTFE for chemical resistance).

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Remove the solvent completely under reduced pressure using a rotary evaporator or by gentle heating under a stream of inert gas (e.g., nitrogen).

-

Quantification: Place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent traces. Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

Calculation:

-

Mass of residue = (Final mass of vial + residue) - (Initial mass of vial)

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

Critical Consideration: Stability and Reactivity in Solvents

The utility of a solvent is defined by both solubility and inertness. FNSC, as a sulfonyl chloride, is an electrophilic reagent susceptible to nucleophilic attack.

-

Hydrolysis: In the presence of water, even in trace amounts within a solvent, FNSC will slowly hydrolyze to 4-fluoro-3-nitrobenzenesulfonic acid. This is why anhydrous solvents are recommended for reactions, and the compound should be stored away from moisture[2][10].

-

Solvolysis in Alcohols: Protic solvents, particularly primary alcohols like methanol and ethanol, can act as nucleophiles, leading to the formation of the corresponding sulfonate ester. Kinetic studies on similar sulfonyl chlorides show that this process is significant[6][7]. While FNSC may be soluble in these solvents, they should be used with caution as reaction media, especially if the desired reaction is slow or requires heating.

-

Preferred Solvents for Synthesis: Based on the balance of high solubility and low reactivity, polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM) are the most reliable choices for conducting reactions with FNSC.

Conclusion

This compound is a polar solid with a well-defined solubility profile. It exhibits high solubility in polar aprotic and chlorinated organic solvents, making them ideal media for synthetic applications. While it also dissolves in polar protic solvents like methanol, users must exercise caution due to the competing risk of solvolysis. Its poor solubility in water and nonpolar aliphatic solvents is a key consideration for product isolation and purification. By understanding the principles outlined in this guide and employing robust experimental protocols, researchers can leverage the properties of FNSC to achieve more efficient, predictable, and scalable chemical syntheses in the pursuit of novel therapeutics.

References

- 1. This compound | 6668-56-0 [chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. chemicea.com [chemicea.com]

- 4. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]

- 5. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]

- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Stability of 4-Fluoro-3-nitrobenzenesulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Foreword: A Proactive Approach to Reactive Chemistry

In the landscape of drug discovery and fine chemical synthesis, sulfonyl chlorides are invaluable reagents. The compound 4-Fluoro-3-nitrobenzenesulfonyl chloride (CAS No. 6668-56-0) is a prime example, offering a unique combination of reactive sites for complex molecular construction.[1][2][3] However, its structure—featuring both a highly energetic nitro group and a reactive sulfonyl chloride moiety on an aromatic ring—necessitates a thorough and proactive assessment of its thermal stability. The presence of a nitroaromatic system, in particular, signals a potential for rapid and highly exothermic decomposition.[4][5]

Publicly available, specific experimental data on the thermal decomposition of this compound is scarce. Therefore, this guide is structured not as a static data sheet, but as a comprehensive methodological framework. Its purpose is to equip researchers, process chemists, and safety professionals with the theoretical understanding and practical experimental protocols required to competently assess the thermal hazards of this compound. We will proceed from a theoretical analysis of its structural components to a detailed, multi-tiered experimental workflow, ensuring a robust and self-validating approach to safety and process design.

Theoretical Hazard Assessment: Deconstructing the Molecule

Before any laboratory work commences, an analysis of the molecule's structure provides critical insights into its potential thermal liabilities.

Molecular Structure:

The primary features influencing its thermal stability are the nitro group (-NO₂), the sulfonyl chloride group (-SO₂Cl), and the fluoro substituent (-F) on the benzene ring.

The Energetic Nitro Group (-NO₂)

The C-NO₂ bond in nitroaromatic compounds is associated with high bond-dissociation energy. Once a runaway reaction is initiated, these compounds can release a massive amount of heat and gas, leading to a rapid increase in temperature and pressure that can result in an explosion.[4] The thermal stability of nitroaromatics is influenced by the type, position, and number of other substituents on the ring.[5] The decomposition mechanism can be complex, often starting with the homolysis of the C-NO₂ bond under high-temperature shock conditions, while at lower temperatures, catalysis by decomposition products can control the reaction.[8]

The Reactive Sulfonyl Chloride Group (-SO₂Cl)

The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack. Its most significant reactivity concern for handling is its violent reaction with water, which produces corrosive hydrogen chloride and sulfuric acid.[9][10] This exothermic hydrolysis underscores the need for stringent moisture control during storage and handling. Contamination with water or other nucleophiles (like alcohols or bases) could potentially lower the decomposition onset temperature of the entire molecule.

The Influence of Substituents (-F and -NO₂)

The thermal stability of a benzene derivative is significantly impacted by the electronic effects of its substituents.[11]

-

Electron-Withdrawing Effects: Both the nitro group and the fluorine atom are strong electron-withdrawing groups (EWGs). EWGs can stabilize the aromatic ring by delocalizing charge, which can increase the energy barrier for some degradation pathways.[11] The fluorine atom, in particular, exerts a strong inductive effect that can enhance molecular stability.[12][13]

-

Combined Effect: While the EWGs may stabilize the aromatic ring itself, the nitro group remains an inherently energetic functional group. The primary thermal hazard is not the breakdown of the benzene ring, but the decomposition originating from the C-NO₂ bond. Therefore, despite the stabilizing influence of fluorine on the ring, the compound must be treated as a potentially energetic material.

Based on this theoretical assessment, this compound should be classified as a high-hazard compound requiring careful, small-scale experimental evaluation before any process scale-up.

A Systematic Workflow for Experimental Thermal Hazard Evaluation

A multi-technique approach is essential for a comprehensive understanding of a material's thermal behavior. The following workflow progresses from rapid screening to a detailed, worst-case scenario analysis.

Caption: Recommended workflow for thermal stability assessment.

Step 1: Differential Scanning Calorimetry (DSC) for Initial Screening

DSC is the primary tool for rapidly identifying the presence of exothermic events and estimating their magnitude.[14][15][16] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Screening

-

Sample Preparation:

-

Due to the potentially energetic nature and corrosivity of the compound, standard aluminum pans are not recommended.[4] Use high-pressure gold-plated stainless steel crucibles or hermetically sealed glass ampoules.[4]

-

Weigh approximately 1-3 mg of this compound into the crucible in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

-

Hermetically seal the crucible to contain any pressure generated during decomposition.

-

-

Instrument Setup & Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) as per manufacturer guidelines.[4]

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

-

Thermal Program:

-

Equilibrate the system at a sub-ambient temperature (e.g., 0 °C).

-

Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge gas. A slower heating rate provides better resolution but may lower the observed onset temperature.

-

Scan to a sufficiently high temperature (e.g., 350-400 °C) to ensure capture of all thermal events, but stop the experiment if a large, rapid exotherm indicates a violent decomposition.

-

-

Data to Collect:

-

Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins.

-

Peak Maximum Temperature (T_peak): The temperature at which the rate of heat release is highest.

-

Enthalpy of Decomposition (ΔH_d): The total energy released, calculated by integrating the area under the exothermic peak.

-

| DSC Parameter | Recommended Setting | Rationale |

| Sample Size | 1-3 mg | Minimizes risk during initial screening of an unknown energetic material. |

| Crucible Type | High-pressure, gold-plated steel or sealed glass ampoule | Contains pressure from gas evolution and resists corrosion.[4] |

| Heating Rate | 5-10 °C/min | Standard rate for hazard screening, balancing sensitivity and experiment time. |

| Atmosphere | Inert Gas (Nitrogen) | Prevents oxidative side reactions and degradation from atmospheric moisture. |

| Temperature Range | 0 °C to 400 °C | Broad range to capture melting and decomposition events. |

Step 2: Thermogravimetric Analysis (TGA) for Mass Loss Characterization

TGA measures the change in mass of a sample as a function of temperature, complementing DSC by indicating whether a thermal event is associated with mass loss (decomposition) or not (phase change).[17][18][19]

Experimental Protocol: TGA Analysis

-

Sample Preparation:

-

Load approximately 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Use the same heating rate (5-10 °C/min) and nitrogen atmosphere as the DSC experiment to allow for direct correlation of results.

-

-

Data to Collect:

-

TGA Curve: A plot of percent mass vs. temperature.

-

Derivative TGA (DTG) Curve: The first derivative of the TGA curve, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

-

Advanced Analysis (TGA-MS/FTIR):

-

For a more in-depth analysis, couple the TGA instrument to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer. This allows for the real-time identification of gaseous products evolved during decomposition (e.g., SO₂, HCl, NOx, CO, CO₂), providing crucial mechanistic insights.[17][20]

-

| TGA Parameter | Recommended Setting | Rationale |

| Sample Size | 5-10 mg | Provides a clear mass loss signal. |

| Pan Type | Ceramic or Platinum | Inert at high temperatures. |

| Heating Rate | 5-10 °C/min | To correlate directly with DSC data. |

| Atmosphere | Inert Gas (Nitrogen) | Prevents oxidative decomposition. |

| Coupled Analysis | MS or FTIR | To identify hazardous or toxic off-gassing products.[17] |

Step 3: Accelerating Rate Calorimetry (ARC) for Adiabatic Hazard Assessment

The ARC is considered the gold standard for simulating a worst-case thermal runaway scenario in a large-scale reactor where heat cannot be dissipated.[9][21][22] It measures the temperature and pressure rise of a sample under near-adiabatic conditions.

Principle of Operation: Heat-Wait-Search (HWS)

The ARC operates on a simple but powerful principle: it heats the sample in small steps, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).[9] If self-heating is detected, the instrument switches to adiabatic mode, matching the calorimeter temperature to the sample temperature, so all the reaction heat increases the sample's temperature, causing it to accelerate.[9][23]

Caption: The Heat-Wait-Search cycle of an ARC experiment.

Experimental Protocol: ARC Analysis

-

Sample Preparation:

-

A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium, Hastelloy) to withstand high pressures.[9]

-

The bomb is fitted with a pressure transducer and thermocouple.

-

-

Instrument Setup:

-

Place the bomb in the ARC calorimeter.

-

Initiate the HWS protocol with a starting temperature well below the onset found in the DSC scan.

-

-

HWS Parameters:

-

Heat Step: 5 °C.

-

Wait/Stabilization Time: 15 min.

-

Detection Threshold: 0.02 °C/min.

-

-

Data to Collect:

-

Adiabatic Onset Temperature: Often lower than the DSC onset due to higher sensitivity and mass.

-

Temperature & Pressure vs. Time Profiles: Critical data for vent sizing and safety engineering.

-

Time to Maximum Rate (TMR_ad): The time from the onset of the runaway to the point of maximum reaction rate. This is a key indicator of the time available for corrective action in an emergency.

-

Adiabatic Temperature Rise (ΔT_ad): The total temperature increase from the runaway.

-

Data Interpretation & Safety Implications

The combined data from these analyses provides a comprehensive safety profile.

| Parameter | Technique | Implication for Safety |

| Onset Temperature (T_onset) | DSC, ARC | Defines the maximum safe operating temperature. A lower onset indicates higher reactivity. The ARC onset is the most conservative value for process safety. |

| Decomposition Energy (ΔH_d) | DSC | Quantifies the energy release. High values (>500 J/g) suggest a significant explosion hazard. |

| Mass Loss (%) | TGA | Indicates the extent of gas generation. High mass loss implies significant pressure buildup potential. |

| Decomposition Products | TGA-MS/FTIR | Identifies toxic or corrosive gases (e.g., HCl, SO₂, NOx) that require special handling and scrubbing procedures. |

| Pressure Rise Rate (dP/dt) | ARC | Essential for designing pressure relief systems (e.g., rupture disks, safety valves). |

| Time to Maximum Rate (TMR_ad) | ARC | A critical safety metric. A short TMR (minutes) indicates a very rapid, difficult-to-control runaway reaction. |

Safe Handling and Storage Protocols

Based on the compound's known properties and the potential hazards identified, the following procedures are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[24] For handling uncharacterized energetic materials, consider additional protection like a blast shield and ear protection.[25]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to contain corrosive vapors and potential projectiles.[24] Ensure an emergency safety shower and eyewash station are immediately accessible.

-

Avoid Contamination: This compound is corrosive and water-reactive.[7] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area.[26] Keep it segregated from incompatible materials, especially water, bases, alcohols, and strong oxidizing agents.

-

Scale Limitations: Initial experiments should be conducted on the milligram scale. Any plan to scale up beyond a few grams requires a formal hazard review process informed by the full experimental data outlined above.

-

Disposal: Do not dispose of this material down the drain.[27] Treat waste as hazardous, and consult your institution's environmental health and safety (EHS) office for proper disposal procedures.

Conclusion

This compound is a compound that demands respect and a rigorous, evidence-based approach to safety. Its molecular structure strongly suggests a potential for energetic thermal decomposition. While this guide provides a robust framework for evaluating its stability, it is not a substitute for careful, hands-on experimental work performed by trained personnel. By systematically applying the principles of theoretical assessment and the experimental workflow of DSC, TGA, and ARC, researchers can generate the critical data needed to handle this valuable reagent safely and unlock its full potential in chemical synthesis.

References

- 1. This compound | 6668-56-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 6668-56-0|this compound|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 10. dsiac.dtic.mil [dsiac.dtic.mil]

- 11. longdom.org [longdom.org]

- 12. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 15. Effective use of differential scanning calorimetry in reactive chemicals hazard evaluation | Semantic Scholar [semanticscholar.org]

- 16. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 17. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 18. gossmanforensics.com [gossmanforensics.com]

- 19. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 22. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 23. belmontscientific.com [belmontscientific.com]

- 24. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. uah.edu [uah.edu]

- 26. Library - Environmental Health and Safety [ehs.iastate.edu]

- 27. case.edu [case.edu]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Sulfonamides Utilizing 4-Fluoro-3-nitrobenzenesulfonyl Chloride

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent, sulfonamide-containing compounds have evolved into a versatile and highly valuable scaffold.[1][2] Their therapeutic applications are remarkably broad, encompassing treatments for a wide array of conditions including bacterial infections, viral diseases, cancer, inflammation, and cardiovascular disorders.[3][4][5] The success of this scaffold lies in its unique physicochemical properties. The sulfonamide moiety can act as a bioisostere for carboxylic acids and amides, engaging in crucial hydrogen bonding interactions with biological targets, while often conferring improved metabolic stability and bioavailability.[6][7]

Recent advancements in synthetic chemistry have further expanded the utility of sulfonamides by enabling the creation of diverse and complex molecular architectures.[1][5] This guide focuses on a particularly strategic building block, 4-fluoro-3-nitrobenzenesulfonyl chloride , for the synthesis of novel sulfonamide derivatives. This reagent offers a dual advantage: the highly reactive sulfonyl chloride group for the formation of the sulfonamide bond, and a uniquely activated aromatic ring poised for subsequent functionalization via Nucleophilic Aromatic Substitution (SNAr).

The Strategic Advantage of this compound

The utility of this compound stems from the electronic properties of its substituted aromatic ring. The presence of two strong electron-withdrawing groups—the nitro group (NO₂) and the sulfonyl chloride (SO₂Cl)—renders the aromatic ring highly electron-deficient.[8][9] This electronic pull is critical for activating the ring towards nucleophilic attack, a reaction pathway not typically accessible for electron-rich benzene derivatives.

The fluorine atom, positioned ortho to the nitro group and para to the sulfonyl chloride, serves as an excellent leaving group in SNAr reactions. While counterintuitive compared to SN1/SN2 reactions where iodide is a better leaving group, in SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[10][11] The high electronegativity of fluorine creates a significant partial positive charge on the carbon to which it is attached (the ipso-carbon), making it a prime target for nucleophilic attack.[11] This unique reactivity allows for a modular, two-stage synthesis approach:

-

Sulfonamide Bond Formation: Reaction of the sulfonyl chloride with a primary or secondary amine to form the stable sulfonamide linkage.

-

Scaffold Diversification (SNAr): Subsequent displacement of the fluoride atom with a variety of nucleophiles (e.g., other amines, alcohols, thiols) to introduce additional diversity into the molecule.

This guide will focus on the first critical step: the efficient and reliable synthesis of the sulfonamide core.

Reaction Mechanism: Addition-Elimination Pathway

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution. However, the subsequent potential for SNAr on the aromatic ring proceeds via a distinct addition-elimination mechanism .[8][9]

Step 1: Nucleophilic Attack The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride.

Step 2: Elimination of Chloride The tetrahedral intermediate collapses, eliminating the chloride leaving group to form the sulfonamide. A base is typically required to neutralize the HCl byproduct.

The subsequent SNAr reaction, should one wish to displace the fluorine, follows a similar mechanistic pattern on the aromatic ring itself.

Step 1 (SNAr): Nucleophilic Addition A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This attack is favored due to the electron-deficient nature of the ring. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[8][11] The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the ortho and para positions.

Step 2 (SNAr): Elimination and Aromatization The aromaticity is restored as the leaving group (fluoride) is expelled, resulting in the substituted product.

Below is a diagram illustrating the key mechanistic steps for the formation of the sulfonamide bond.

References

- 1. citedrive.com [citedrive.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. books.rsc.org [books.rsc.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

The Strategic Application of 4-Fluoro-3-nitrobenzenesulfonyl Chloride in the Synthesis of Potent Inhibitors

This guide provides an in-depth exploration of 4-fluoro-3-nitrobenzenesulfonyl chloride as a critical reagent in the synthesis of sulfonamide-based inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, these notes elucidate the chemical principles and provide detailed protocols for the effective use of this versatile building block.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs[1]. Its prevalence stems from its ability to act as a bioisostere for amides and carboxylic acids, its metabolic stability, and its capacity to form crucial hydrogen bonds with biological targets[2]. This compound has emerged as a particularly valuable reagent for introducing the sulfonamide moiety, offering unique reactivity that can be strategically exploited in the synthesis of targeted inhibitors.

The presence of both a fluorine atom and a nitro group on the benzene ring significantly influences the reactivity of the sulfonyl chloride group. These electron-withdrawing groups render the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) reactions. This unique electronic profile allows for sequential and regioselective functionalization, making it a powerful tool in the construction of complex molecular architectures. Notably, this scaffold is a key component in the development of potent inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis and are often overexpressed in cancer cells[2][3][4][5].

Mechanistic Insights: The Role of Fluoro and Nitro Substituents

The utility of this compound in inhibitor synthesis is rooted in the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile (typically an amine) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the fluoride ion restores the aromaticity of the ring.

The key to this reactivity lies in the electron-withdrawing nature of the substituents:

-

The Nitro Group (-NO₂): Positioned ortho to the fluorine atom, the nitro group is a strong electron-withdrawing group. It activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate.

-

The Fluorine Atom (-F): While being the most electronegative halogen, fluorine is an excellent leaving group in SNAr reactions due to its ability to stabilize the partial negative charge in the transition state.

-

The Sulfonyl Chloride Group (-SO₂Cl): This group is highly electrophilic and readily reacts with nucleophiles like primary or secondary amines to form a stable sulfonamide linkage.

This orchestrated electronic effect allows for a predictable and efficient reaction, forming the basis for the synthesis of a diverse range of sulfonamide-containing molecules.

Application Protocol: Synthesis of a Model Sulfonamide Inhibitor Precursor

This protocol details a representative synthesis of a sulfonamide, a common core structure in many inhibitors, by reacting this compound with a primary amine, p-phenylenediamine. This reaction serves as a foundational step in the construction of more complex inhibitor molecules.

Experimental Workflow

Caption: Synthetic workflow for the preparation of a model sulfonamide.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| This compound | 6668-56-0 | 239.61 | 10 | 2.40 g |

| p-Phenylenediamine | 106-50-3 | 108.14 | 10 | 1.08 g |

| Triethylamine | 121-44-8 | 101.19 | 10 | 1.4 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |

| 1N Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | 50 mL |

| Brine (saturated NaCl solution) | - | - | - | 25 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-phenylenediamine (1.08 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in 50 mL of dichloromethane (DCM).

-

Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (2.40 g, 10 mmol) in 20 mL of DCM to the stirred mixture over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding 50 mL of 1N HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Washing: Combine the organic layers and wash with 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired N-(4-aminophenyl)-4-fluoro-3-nitrobenzenesulfonamide as a solid.

Expected Yield and Characterization

-

Yield: 75-85%

-

Appearance: Yellow to orange solid

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Advanced Applications: Synthesis of Bcl-2 Family Inhibitors

The sulfonamide core synthesized above is a key structural motif in potent inhibitors of the Bcl-2 family of anti-apoptotic proteins, such as ABT-737 and its orally bioavailable successor, Venetoclax (ABT-199)[6]. These drugs function by mimicking the BH3 domain of pro-apoptotic proteins, thereby restoring the cell's natural apoptotic pathway.

The synthesis of these complex molecules often involves a convergent approach where the 4-fluoro-3-nitrophenylsulfonamide core is coupled with other fragments. The nitro group in the intermediate can be subsequently reduced to an amine, which can then be further functionalized to build the final inhibitor.

Logical Pathway for Inhibitor Elaboration

Caption: Elaboration of the sulfonamide core towards a final inhibitor.

This strategic approach, starting with this compound, allows for the modular construction of complex and potent inhibitors, highlighting the importance of this reagent in modern drug discovery.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of sulfonamide-based inhibitors. Its unique electronic properties, conferred by the fluoro and nitro substituents, enable predictable and efficient chemical transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the development of novel therapeutics.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Preparation of Bcl-2/Bcl-xL Inhibitors Using 4-Fluoro-3-nitrobenzenesulfonyl Chloride: A Detailed Application Note and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, and their overexpression is a key survival mechanism for many cancers. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins—known as BH3 mimetics—have emerged as a powerful therapeutic strategy. This application note provides a detailed guide for the synthesis and evaluation of potent dual Bcl-2/Bcl-xL inhibitors, leveraging 4-fluoro-3-nitrobenzenesulfonyl chloride as a critical scaffold-forming reagent. We present a comprehensive, step-by-step synthetic protocol, explaining the chemical rationale behind each step. Furthermore, we provide established protocols for the biological characterization of the synthesized compounds, including biochemical binding assays and cell-based apoptosis induction experiments. This guide is intended to provide researchers with the foundational methodology to construct and validate novel sulfonamide-based Bcl-2 family inhibitors.

Introduction: The Rationale for Targeting Bcl-2/Bcl-xL in Cancer Therapy

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1][2] The intrinsic apoptotic pathway is tightly controlled by the Bcl-2 family of proteins, which can be broadly classified into three functional subgroups: anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effector proteins (Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Bim).[3][4] The cellular decision to live or die is determined by the balance of interactions between these subgroups.[3]

In many malignancies, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6] These proteins sequester pro-apoptotic BH3-only proteins, preventing the activation of Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of apoptogenic factors like cytochrome c.[3][7] This evasion of apoptosis is a hallmark of cancer and a primary mechanism of resistance to conventional chemotherapies.[5]

A validated therapeutic strategy is to directly inhibit the anti-apoptotic Bcl-2 proteins with small molecules. These "BH3 mimetics" are designed to bind to the hydrophobic groove on Bcl-2/Bcl-xL, the same site that normally binds BH3-only proteins.[8][9] By competitively displacing the pro-apoptotic proteins, these inhibitors "unleash" Bax and Bak, thereby restoring the cell's ability to undergo apoptosis.[9][10] The clinical success of compounds like Navitoclax (ABT-263) and the more selective Venetoclax (ABT-199) has validated this approach and spurred further research into novel inhibitors.[11][12]

The Role of this compound in Inhibitor Scaffolding

The chemical scaffold of many potent Bcl-2/Bcl-xL inhibitors, including the groundbreaking compound ABT-737 and its derivatives, is built around a central sulfonamide linkage.[11][13] this compound is an ideal reagent for constructing this core due to its specific chemical properties.

The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and reacts readily with primary or secondary amines to form stable sulfonamide bonds.[14] The aromatic ring is further activated by two key substituents:

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly increases the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

-

Fluoro Group (-F): Fluorine is the most electronegative halogen, and its presence at the para-position to the nitro group creates a highly activated site for SNAr. It serves as an excellent leaving group in this context, allowing for the facile introduction of a second molecular fragment via reaction with a nucleophile (typically an amine).[11][15]

This dual reactivity allows for a convergent and efficient synthesis, where the reagent is first used to form a sulfonamide bond with one part of the target molecule, and then the fluoro group is displaced by another part to complete the inhibitor structure.

Synthetic Protocol for a Model Bcl-2/Bcl-xL Inhibitor

This section details a representative two-step synthesis for a model inhibitor, demonstrating the application of this compound. The protocol is based on synthetic strategies reported for advanced BH3 mimetics.[11][15]

Safety Precautions

-

This compound is a corrosive solid that can cause severe skin burns and eye damage.[16][17] Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is a flammable, toxic, and malodorous liquid. Use in a well-ventilated fume hood.

-

Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 4-Aminophenol | 123-30-8 | e.g., Sigma-Aldrich | Starting material (Aniline core) |

| This compound | 6668-56-0 | e.g., Sigma-Aldrich | Key reagent[18] |

| Pyridine, anhydrous | 110-86-1 | e.g., Sigma-Aldrich | Base and solvent |

| (R)-4-(phenylthio)butane-1,3-diamine | N/A | Custom synthesis | Nucleophile for SNAr |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | e.g., Sigma-Aldrich | Non-nucleophilic base |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | e.g., Sigma-Aldrich | Solvent for SNAr |

| Dichloromethane (DCM), Ethyl Acetate, Hexanes | Various | Various | Solvents for reaction and chromatography |

| Hydrochloric Acid (HCl), Sodium Bicarbonate | Various | Various | For aqueous work-up |

| Anhydrous Sodium Sulfate, Silica Gel | Various | Various | For drying and chromatography |

Experimental Workflow Diagram

Caption: Synthetic workflow for a model Bcl-2/Bcl-xL inhibitor.

Step-by-Step Protocol

Step 1: Synthesis of N-(4-hydroxyphenyl)-4-fluoro-3-nitrobenzenesulfonamide (Intermediate 1)

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.05 eq) in a small amount of anhydrous pyridine dropwise over 15 minutes.

-

Causality: The reaction is exothermic, and slow addition at 0 °C helps control the reaction rate and minimize side products. Pyridine acts as both the solvent and the acid scavenger for the HCl generated.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold 1 M HCl (aq). This will precipitate the product and neutralize the excess pyridine.

-

Isolation: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether to remove residual impurities.

-

Drying: Dry the solid under vacuum to yield Intermediate 1. The product can be used in the next step without further purification if LC-MS analysis shows sufficient purity (>90%).

Step 2: Synthesis of the Final Inhibitor via SNAr Coupling

-

Reaction Setup: In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) in anhydrous DMF (approx. 0.1 M).

-

Reagent Addition: Add (R)-4-(phenylthio)butane-1,3-diamine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Causality: The diamine acts as the nucleophile to displace the fluoride. DIPEA is a bulky, non-nucleophilic base used to scavenge the HF generated during the reaction without competing in the substitution. DMF is an excellent polar aprotic solvent for SNAr reactions.

-

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of Intermediate 1 by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the final inhibitor as a solid.

Characterization and Data Summary

The identity and purity of the final compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).

| Parameter | Step 1: Sulfonamide Formation | Step 2: SNAr Coupling |

| Key Reagents | 4-Aminophenol, Reagent A | Intermediate 1, Reagent B** |

| Solvent/Base | Pyridine | DMF / DIPEA |

| Temperature | 0 °C to RT | 60-70 °C |

| Typical Reaction Time | 12-16 hours | 4-6 hours |

| Purification Method | Precipitation/Filtration | Column Chromatography |

| Expected Yield | 85-95% | 60-80% |

| Expected Purity | >90% | >98% |

| Reagent A: this compound | ||

| **Reagent B: (R)-4-(phenylthio)butane-1,3-diamine |

Protocols for Biological Evaluation

Once synthesized and purified, the compound must be evaluated for its ability to bind to the target proteins and induce apoptosis in cancer cells.